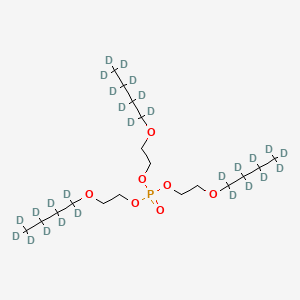

Tris(2-butyloxyethyl)phosphate-d27

Description

Properties

Molecular Formula |

C18H39O7P |

|---|---|

Molecular Weight |

425.6 g/mol |

IUPAC Name |

tris[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethyl] phosphate |

InChI |

InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |

InChI Key |

WTLBZVNBAKMVDP-DGRGSPICSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOP(=O)(OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCOCCOP(=O)(OCCOCCCC)OCCOCCCC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Tris(2-butyloxyethyl)phosphate-d27 for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-butyloxyethyl)phosphate-d27 (TBEP-d27) is the deuterated analog of Tris(2-butoxyethyl)phosphate (TBEP), an organophosphate ester widely utilized as a flame retardant and plasticizer. Due to its structural similarity and distinct mass difference from its non-labeled counterpart, TBEP-d27 serves as an invaluable tool in analytical chemistry, particularly as an internal standard for the accurate quantification of TBEP in various matrices.[1][2][3] The incorporation of 27 deuterium atoms provides a significant mass shift, enabling precise measurements through mass spectrometry-based techniques by correcting for matrix effects and variations during sample preparation and analysis.[4][5] This technical guide provides an in-depth overview of the chemical properties, applications, and experimental methodologies involving TBEP-d27.

Chemical and Physical Properties

TBEP-d27 is a stable, isotopically labeled compound with physical properties closely resembling its non-deuterated form. The key quantitative data for both TBEP-d27 and its unlabeled analog are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H12D27O7P | [2][6] |

| Molecular Weight | 425.64 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | >95% (GC) or >98% | [1][6] |

| Storage Temperature | +4°C (neat) | [6] |

| Unlabeled CAS Number | 78-51-3 | [2][6] |

Table 2: Physicochemical Properties of Tris(2-butoxyethyl)phosphate (TBEP) (Unlabeled)

| Property | Value | Reference |

| Molecular Formula | C18H39O7P | |

| Molecular Weight | 398.47 g/mol | |

| Density | 1.006 g/mL at 25 °C | |

| Boiling Point | 215-228 °C at 4 mmHg | |

| Flash Point | 159 °C (closed cup) | |

| Refractive Index | n20/D 1.438 |

Applications in Research and Drug Development

The primary application of TBEP-d27 is as an internal standard in isotope dilution mass spectrometry for the quantification of TBEP.[1] This is crucial in various fields, including:

-

Environmental Monitoring: TBEP is a widespread environmental contaminant found in water, soil, and house dust.[7] TBEP-d27 allows for the accurate measurement of TBEP levels in these complex matrices, aiding in exposure assessment and environmental fate studies.

-

Toxicology and Human Health: Research has indicated potential adverse health effects of TBEP, including neurotoxicity and carcinogenicity.[8][9][10] Accurate quantification using TBEP-d27 is essential for human biomonitoring studies to determine exposure levels and associated health risks.

-

Pharmacokinetic Studies: While TBEP itself is not a therapeutic drug, understanding its absorption, distribution, metabolism, and excretion (ADME) is important for toxicology. Deuterated standards like TBEP-d27 are critical in such studies to differentiate the administered compound from endogenous or environmental sources.

Experimental Protocols

The following section details a generalized experimental protocol for the quantification of TBEP in an environmental water sample using TBEP-d27 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for similar organophosphate esters.[4][11]

Preparation of Standards and Reagents

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of TBEP and TBEP-d27 into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of TBEP working standards by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. The concentration range should bracket the expected sample concentrations.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the TBEP-d27 primary stock solution with methanol to a final concentration of 1 µg/mL.

-

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection: Collect 100 mL of the water sample in a clean glass container.

-

Internal Standard Spiking: Add 10 µL of the 1 µg/mL TBEP-d27 internal standard working solution to each 100 mL water sample.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the analytes from the cartridge with 5 mL of acetonitrile.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

LC-MS/MS Analysis

-

Instrumentation: A Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, hold for a short period, and then return to the initial conditions for equilibration.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both TBEP and TBEP-d27 should be monitored.

Table 3: Example LC-MS/MS Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Table 4: Example MRM Transitions for TBEP and TBEP-d27

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| TBEP | 399.2 | 113.1 | 157.1 |

| TBEP-d27 | 426.4 | 122.1 | 166.1 |

Note: The exact m/z values may need to be optimized based on the specific instrument and conditions.

Data Analysis and Quantification

Quantification is performed using the isotope dilution method.[12] A calibration curve is generated by plotting the ratio of the peak area of the TBEP quantifier ion to the peak area of the TBEP-d27 quantifier ion against the concentration of the TBEP standards. The concentration of TBEP in the unknown samples is then calculated from this calibration curve.

Visualizations

Experimental Workflow for TBEP Quantification

Caption: Workflow for TBEP quantification using TBEP-d27.

Logical Relationship of Isotope Dilution

Caption: Principle of isotope dilution using TBEP-d27.

Potential Biological Relevance of the Parent Compound (TBEP)

While TBEP-d27 is primarily used as an analytical standard, it is important to be aware of the biological activities associated with its non-deuterated analog, TBEP. Studies have suggested that TBEP may:

-

Exhibit hepatotoxic and carcinogenic potential.[10]

-

Induce neurotoxic effects.[8]

-

Exacerbate allergic pulmonary inflammation.[13]

These findings underscore the importance of accurately monitoring human exposure to TBEP, a task for which TBEP-d27 is an essential tool.

Conclusion

This compound is a critical reagent for researchers, scientists, and drug development professionals engaged in the quantitative analysis of its corresponding non-labeled analog, TBEP. Its use as an internal standard in isotope dilution mass spectrometry provides the accuracy and reliability necessary for environmental monitoring, toxicological research, and human exposure studies. The detailed methodologies and principles outlined in this guide serve as a comprehensive resource for the effective application of TBEP-d27 in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. Tris(2-butoxyethyl) phosphate 94 78-51-3 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. selleckchem.com [selleckchem.com]

TBEP-d27 chemical and physical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the deuterated organophosphate, Tris(2-butoxyethyl) phosphate-d27 (TBEP-d27). The information is intended for researchers, scientists, and professionals in drug development and environmental science. This document summarizes key data in a structured format, outlines relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Core Chemical and Physical Properties

TBEP-d27 is the deuterated form of Tris(2-butoxyethyl) phosphate (TBEP), a widely used flame retardant and plasticizer. The "-d27" designation indicates that 27 hydrogen atoms in the molecule have been replaced by deuterium. This isotopic labeling is particularly useful in analytical and metabolic studies to trace the compound's fate and behavior.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of both TBEP-d27 and its non-deuterated counterpart, TBEP.

| Property | TBEP-d27 | TBEP (Tris(2-butoxyethyl) phosphate) | References |

| Molecular Formula | C18H12D27O7P | C18H39O7P | [1] |

| Molecular Weight | 425.64 g/mol | 398.47 g/mol | [1] |

| CAS Number | Not available | 78-51-3 | [1] |

| Appearance | - | Colorless to light-yellow transparent liquid | |

| Purity | >95% (GC) | 94% | [1] |

| Physical Property | TBEP (Tris(2-butoxyethyl) phosphate) | References |

| Density | 1.006 g/mL at 25 °C | |

| Boiling Point | 215-228 °C at 4 mmHg | |

| Vapor Pressure | 0.03 mmHg at 150 °C | |

| Refractive Index | n20/D 1.438 |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of TBEP and its deuterated analogue are crucial for reproducible research. Below are outlines of common methodologies.

Synthesis of Tris(2-butoxyethyl) phosphate (TBEP)

A common industrial synthesis method involves the reaction of ethylene glycol monobutyl ether with phosphorus oxychloride in the presence of a catalyst and a water absorbent. The crude product is then purified through a series of washing, stratification, and distillation steps to yield the final TBEP product.[2]

General Procedure:

-

React ethylene glycol monobutyl ether with phosphorus oxychloride with a catalyst such as titanium tetrachloride.[2]

-

The resulting crude TBEP undergoes multistage countercurrent extraction washing.[2]

-

The washed product is allowed to stand for stratification to separate the aqueous and organic layers.[2]

-

The organic layer is subjected to reduced pressure steam distillation to remove residual ethylene glycol monobutyl ether.[2]

-

Finally, reduced pressure dehydration and filtration are performed to obtain the purified TBEP.[2]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the quantification of TBEP in various environmental and biological matrices.

Sample Preparation (Water Samples):

-

Solid-Phase Extraction (SPE): Due to low concentrations in environmental samples, an enrichment step is necessary. A large volume of the water sample (e.g., 1.5-2.5 L) is passed through a solid-phase extraction cartridge (e.g., Bond Elut PPL).[3]

-

Elution: The analytes are eluted from the cartridge using a small amount of organic solvent.[3]

-

Internal Standard: An internal standard (e.g., squalane) is added to the extract before GC-MS analysis for accurate quantification.[3]

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for analysis. The quantification is typically based on the mass trace of a prominent ion of the target compound using an internal standard calibration.[3]

Analytical Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organophosphorus compounds like TBEP. Both ³¹P and ¹H NMR are commonly employed.

General Considerations for Organophosphorus Compounds:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent. For neat liquid samples, they can be transferred into a standard NMR tube and degassed.[4]

-

Instrumentation: A high-field NMR spectrometer is used. Zero-field NMR J-spectroscopy can also be utilized to distinguish between different organophosphorus compounds based on their unique J-coupling values.[4]

-

Data Acquisition: For ³¹P NMR, spectra can be acquired with or without proton decoupling to observe phosphorus-proton coupling.[5]

Signaling Pathways and Experimental Workflows

Recent research has highlighted the impact of TBEP on various cellular signaling pathways, primarily in toxicological contexts.

TBEP-Induced Cellular Signaling Pathways

Studies in human liver carcinoma cells (HepG2) have shown that TBEP can induce apoptosis and cell cycle arrest through the activation of specific signaling cascades.[1][6] TBEP exposure can lead to oxidative stress, which in turn triggers the mitochondrial and p53-mediated apoptosis pathways.[1][6] This involves the activation of the c-Jun N-terminal kinase (JNK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling family.[1] Furthermore, TBEP has been shown to disrupt human motor neuron development by affecting cell survival and differentiation through the dysregulation of the BMP and Wnt signaling pathways.[7]

Caption: TBEP-induced signaling pathways leading to adverse cellular outcomes.

Experimental Workflow for TBEP Toxicological Analysis

A typical workflow to investigate the toxicological effects of TBEP on a cell line like HepG2 involves a series of in vitro assays.

Caption: A generalized workflow for in vitro toxicological assessment of TBEP.

References

- 1. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 2. CN106008592A - Industrial synthesis method of tris(butoxyethyl)phosphate and device thereof - Google Patents [patents.google.com]

- 3. agilent.com [agilent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organophosphate flame retardants tris (2-butoxyethyl) phosphate (TBEP) and tris (2-chloroethyl) phosphate (TCEP) disrupt human motor neuron development by differentially affecting their survival and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Tris(2-butyloxyethyl)phosphate-d27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations for Tris(2-butyloxyethyl)phosphate-d27. This deuterated internal standard is critical for the accurate quantification of its non-deuterated analogue, Tris(2-butyloxyethyl)phosphate (TBEP), a widely used flame retardant and plasticizer with known biological effects.

Molecular Structure and Identification

This compound is a stable isotope-labeled form of TBEP where 27 hydrogen atoms have been replaced with deuterium. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Identifier | Value |

| Molecular Formula | C18H12D27O7P |

| Molecular Weight | 425.64 g/mol [1] |

| SMILES | O=P(OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])OCCOC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H][1] |

| InChI | InChI=1S/C18H39O7P/c1-4-7-10-20-13-16-23-26(19,24-17-14-21-11-8-5-2)25-18-15-22-12-9-6-3/h4-18H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2[1] |

| CAS Number (Unlabelled) | 78-51-3[1] |

Physicochemical Properties

| Property | Value |

| Appearance | Colorless to slightly yellow, oily liquid[2] |

| Melting Point | -70 °C[2] |

| Boiling Point | 215-228 °C at 4 mmHg[3] |

| Density | 1.006 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.438 (lit.)[3] |

| Water Solubility | 1.3 g/L at 20 °C[4] |

| Purity (typical) | >95% (by GC)[1] |

| Storage Temperature | +4°C[1] |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, the general synthesis of TBEP involves the reaction of 2-butoxyethanol with a phosphorylating agent. The synthesis of the deuterated analogue would require the use of deuterated 2-butoxyethanol.

General Synthesis Workflow for Tris(2-butyloxyethyl)phosphate (non-deuterated):

This generalized workflow is based on common industrial synthesis methods for TBEP.

Caption: Generalized synthesis workflow for Tris(2-butyloxyethyl)phosphate.

Note: For the synthesis of this compound, deuterated 2-butoxyethanol would be used as the starting material.

Analytical Methods and Spectroscopic Data

As a certified reference material, this compound is primarily used for the quantification of TBEP in various matrices using isotope dilution mass spectrometry.

For reference, 1H and 13C NMR spectra for the non-deuterated Tris(2-butyloxyethyl)phosphate are available in public databases such as PubChem.[5]

Biological Activity and Signaling Pathways (of non-deuterated TBEP)

Research into the biological effects of Tris(2-butyloxyethyl)phosphate (TBEP) has identified several potential pathways of interaction. It is important to note that these studies have been conducted with the non-deuterated compound. The deuterated analogue is expected to have similar biological activity.

TBEP has been shown to exhibit agonistic activity towards the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism.[6] Furthermore, studies suggest that TBEP may influence neurobehavior and neuroinflammatory responses.[5] One study in a mouse model of allergic asthma indicated that dietary exposure to TBEP altered memory functions and inflammatory markers in the brain.[5]

Potential TBEP-Induced Neuroinflammatory Pathway:

The following diagram illustrates a potential logical relationship based on findings from a study on TBEP exposure in a mouse model of allergic asthma.

References

In-Depth Technical Guide: Tris(2-butyloxyethyl)phosphate-d27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(2-butyloxyethyl)phosphate-d27, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart, Tris(2-butyloxyethyl)phosphate (TBEP). TBEP is a widely used organophosphate ester with applications as a flame retardant and plasticizer.[1] Due to its prevalence, there is a growing need to monitor its presence in various environmental and biological matrices, making the use of a stable isotope-labeled internal standard like this compound essential for reliable analytical results.

Core Compound Data

This compound is the deuterium-labeled analog of TBEP. While there is no specific CAS number for the deuterated form, the unlabeled compound is identified by CAS number 78-51-3.[1][2][3][4] The key properties of both the deuterated and unlabeled compounds are summarized below.

| Property | This compound | Tris(2-butyloxyethyl)phosphate |

| CAS Number | - | 78-51-3[2] |

| Molecular Formula | C18H12D27O7P[1][2] | C18H39O7P[5] |

| Molecular Weight | 425.64 g/mol [1][2] | 398.47 g/mol |

| Synonyms | TBEP-d27, TBEOP-d27[3] | TBEP, Phosflex T-BEP[5] |

| Purity | >95% (GC)[2] | Varies by supplier |

| Format | Neat or in solution (e.g., 100 µg/mL in isooctane)[3] | Liquid[5] |

| Storage Temperature | +4°C[2] | Ambient (>5 °C)[4] |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of TBEP. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, extraction, chromatography, and ionization. This co-elution allows for the correction of matrix effects and variations in analytical procedures, leading to highly accurate and precise measurements.

Experimental Protocols

1. General Protocol for Quantitative Analysis of TBEP in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of TBEP in human plasma. It is essential to validate the method in the specific laboratory environment.

a. Materials and Reagents:

-

Tris(2-butyloxyethyl)phosphate (TBEP) analytical standard

-

This compound (in a suitable solvent like methanol or acetonitrile)

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

b. Preparation of Standards and Quality Controls:

-

Prepare a stock solution of TBEP in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Create a series of working standard solutions of TBEP by serial dilution of the stock solution.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

Prepare calibration standards by spiking blank human plasma with the TBEP working solutions.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

c. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Parameters (Example):

-

LC System: Agilent 1290 Infinity or equivalent

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both TBEP and this compound need to be determined by direct infusion of the standards.

2. General Protocol for Quantitative Analysis of TBEP in Water Samples using GC-MS with this compound Internal Standard

This protocol provides a general workflow for analyzing TBEP in water samples.

a. Sample Preparation (Solid-Phase Extraction - SPE):

-

Filter the water sample (e.g., 500 mL) to remove suspended solids.

-

Spike the sample with a known amount of this compound.

-

Condition an SPE cartridge (e.g., C18) with appropriate solvents (e.g., ethyl acetate, methanol, and water).

-

Load the water sample onto the conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte and internal standard with a suitable solvent (e.g., a mixture of dichloromethane and ethyl acetate).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

b. GC-MS Parameters (Example):

-

GC System: Agilent 7890B or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

-

Inlet Temperature: 280°C

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) and hold.

-

Carrier Gas: Helium

-

MS System: Single or triple quadrupole mass spectrometer

-

Ionization Mode: Electron Ionization (EI), 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) or MRM, monitoring characteristic ions for TBEP and this compound.

Toxicological Profile and Signaling Pathways of TBEP

Understanding the toxicological profile of TBEP is critical for drug development professionals, as it informs safety assessments. Studies have shown that TBEP can exhibit hepatotoxicity and has carcinogenic potential. It has also been found to impact developmental processes.

Wnt Signaling Pathway:

Research in zebrafish has indicated that TBEP can disrupt the Wnt signaling pathway, a critical pathway in embryonic development. Exposure to TBEP has been shown to upregulate the expression of axin1 and downregulate the expression of β-catenin, pkc, and wnt11. This disruption can lead to developmental abnormalities.

Caption: TBEP's disruption of the Wnt signaling pathway.

Potential Carcinogenic Mechanism:

Network toxicology and molecular docking studies have suggested a potential mechanism for TBEP-induced carcinogenicity involving the SRC and CASP3 proteins. This is an area of ongoing research.

References

Unraveling the Molecular Weight of Deuterated TBEP: A Technical Overview

For researchers and professionals in drug development and other scientific fields utilizing isotopic labeling, understanding the precise molecular weight of deuterated compounds is paramount. This guide provides a focused examination of the molecular weight of deuterated Tris(2-butoxyethyl) phosphate (TBEP), a compound relevant in various industrial and research applications.

Understanding the Base Compound: TBEP

Tris(2-butoxyethyl) phosphate, commonly known as TBEP, is an organophosphate compound with the chemical formula C18H39O7P.[1][2] Its standard molecular weight is approximately 398.47 g/mol .[3][4] This value is the sum of the atomic weights of all atoms in the molecule: 18 carbon atoms, 39 hydrogen atoms, 7 oxygen atoms, and one phosphorus atom.

The Impact of Deuteration on Molecular Weight

Deuteration is the process of replacing hydrogen atoms (¹H) with their heavier isotope, deuterium (²H or D). Deuterium has an atomic weight of approximately 2.014 g/mol , in contrast to hydrogen's atomic weight of about 1.008 g/mol .[5][6][7] This substantial difference in mass significantly increases the overall molecular weight of the deuterated compound.

Calculating the Molecular Weight of Fully Deuterated TBEP

To determine the molecular weight of fully deuterated TBEP (TBEP-d39), where all 39 hydrogen atoms are replaced by deuterium atoms, the following calculation is performed:

-

Calculate the mass of hydrogen in standard TBEP: 39 (number of H atoms) × 1.008 g/mol (atomic weight of H) = 39.312 g/mol

-

Calculate the mass of deuterium in TBEP-d39: 39 (number of D atoms) × 2.014 g/mol (atomic weight of D) = 78.546 g/mol

-

Calculate the molecular weight of the non-hydrogen portion of TBEP: 398.47 g/mol (molecular weight of TBEP) - 39.312 g/mol (mass of H) = 359.158 g/mol

-

Calculate the final molecular weight of TBEP-d39: 359.158 g/mol (non-hydrogen portion) + 78.546 g/mol (mass of D) = 437.704 g/mol

Summary of Molecular Weights

| Compound | Chemical Formula | Number of Hydrogen/Deuterium Atoms | Molecular Weight ( g/mol ) |

| Standard TBEP | C18H39O7P | 39 (H) | ~398.47[3][4] |

| Fully Deuterated TBEP (TBEP-d39) | C18D39O7P | 39 (D) | ~437.704 |

Logical Relationship of Deuteration

The process of calculating the molecular weight of a deuterated compound follows a clear logical progression. This can be visualized as follows:

Caption: Calculation workflow for the molecular weight of deuterated TBEP.

References

- 1. TRIS(2-BUTOXYETHYL) PHOSPHATE (TBEP) - Ataman Kimya [atamanchemicals.com]

- 2. Tributoxyethyl Phosphate Manufacturer & Suppliers |ELRASA-TBEP - Elchemy [elchemy.com]

- 3. Tris(Butoxyethyl)Phosphate (TBEP) 78-51-3 – Manufature of PU foam Material and Products [leticiachem.com]

- 4. chemnet.com [chemnet.com]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 7. Deuterium(.) | H | CID 5460635 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology of Tris(2-butyloxyethyl)phosphate (TBOEP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-butyloxyethyl)phosphate (TBOEP) is a high-production-volume organophosphate ester used extensively as a flame retardant and plasticizer in a variety of consumer and industrial products, including furniture, textiles, plastics, and floor finishes.[1][2] Its widespread use has led to its ubiquitous presence in the environment, raising concerns about potential human health risks.[2][3] This technical guide provides a comprehensive overview of the current toxicological data on TBOEP, with a focus on quantitative data, experimental methodologies, and mechanistic pathways to support risk assessment and inform future research.

Toxicokinetics and Metabolism

Following oral administration in human volunteers, TBOEP is metabolized and its metabolites are excreted in the urine. A study involving a single oral dose of 20 µg/kg body weight in three male and three female volunteers identified three main metabolites: bis(2-butoxyethyl) phosphate (BBOEP), tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP), and bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP).[4] BBOEHEP was found in the highest concentration within the first 7 hours.[4] The maximum concentration (Cmax) for OH-TBOEP was reached between 2 and 4 hours, with a half-life (t1/2) ranging from 1.5 to 6.1 hours.[4] Similar toxicokinetic profiles were observed for BBOEHEP.[4] In vitro studies using human liver microsomes and serum enzymes have shown that the formation of BBOEHEP and HO-TBOEP metabolites follows Michaelis-Menten kinetics.[5]

Toxicological Data

The toxicological profile of TBOEP is characterized by low acute toxicity but concerns regarding subchronic and developmental effects. The liver has been identified as a primary target organ in animal studies.[1][6]

Acute Toxicity

TBOEP exhibits low acute systemic toxicity.[1] The oral median lethal dose (LD50) in rats has been reported with some variability.

| Species | Sex | Route | LD50 | Reference |

| Rat (Fischer-344) | Male | Oral (Gavage) | 13278 mg/kg | [7][8] |

| Rat (Fischer-344) | Female | Oral (Gavage) | 5383 mg/kg | [7][8] |

Subchronic Toxicity

Repeated oral exposure to TBOEP in rats has been shown to induce liver effects, including increased liver weight and periportal hepatocyte hypertrophy.[6]

| Species | Duration | NOAEL | LOAEL | Effects | Reference |

| Rat (Sprague-Dawley) | 18 weeks | 17.3 mg/kg/day (Male) | 173 mg/kg/day (Male) | Periportal hepatocellular vacuolization | [8] |

| Rat (Sprague-Dawley) | 18 weeks | - | 578 mg/kg/day (Male) | Increased platelet counts | [8] |

Genotoxicity and Carcinogenicity

The available evidence suggests that TBOEP is not genotoxic in vitro.[6] However, there is a lack of in vivo genotoxicity data.[6] Due to the absence of a two-year bioassay, the carcinogenic potential of TBOEP has not been adequately assessed.[6] One study has classified TBEP as a suspected carcinogenic compound.[9] In human liver cells (HepG2), TBEP induced DNA damage and cell cycle disturbances, suggesting potential carcinogenic risk.[10]

Reproductive and Developmental Toxicity

Studies in zebrafish and rats have indicated that TBOEP can adversely affect reproduction and development.

In a study on adult zebrafish exposed to TBOEP for 21 days, a significant decrease in average egg production was observed at a concentration of 118 µg/L.[11] This was accompanied by an increase in plasma 17β-estradiol concentrations in males.[11] Maternal transfer of TBOEP to offspring was observed, leading to developmental toxicity in the F1 generation, including delayed hatching and lower hatching rates.[11][12] Another study on zebrafish embryos exposed to TBOEP from 2 hours post-fertilization showed developmental toxicity, including malformations, growth delay, and decreased heart rate.[13]

In male Sprague-Dawley rats treated with TBOEP from postnatal day 42 to 105, a significant increase in abnormal sperm morphology and testicular histopathology was observed at 200 mg/kg body weight.[14]

| Species | Exposure | Endpoint | Effect Level | Effects | Reference |

| Zebrafish (Danio rerio) | 21 days (adults) | Reproduction | 118 µg/L | Decreased egg production | [11] |

| Zebrafish (Danio rerio) | 30 days (females) | Reproduction | 20, 100, 500 µg/L | Retarded gonado-somatic index, delayed oocyte maturation | [12] |

| Zebrafish (Danio rerio) | F0 exposure | F1 Development | - | Delayed hatching, lower hatching rates | [11] |

| Zebrafish (Danio rerio) | Embryo-larval | Development | 20-2000 µg/L | Malformation, growth delay, decreased heart rate | [13] |

| Rat (Sprague-Dawley) | Postnatal day 42-105 (males) | Reproduction | 200 mg/kg bw | Abnormal sperm morphology, testicular histopathology | [14] |

Mechanistic Insights

Endocrine Disruption

TBOEP has been shown to interfere with endocrine systems. In zebrafish, it disrupts the hypothalamic-pituitary-gonadal (HPG) axis, leading to altered sex hormone balance.[11] It has also been shown to affect the hypothalamic-pituitary-thyroid (HPT) axis and the growth hormone/insulin-like growth factor (GH/IGF) axis, which may contribute to developmental damage and growth inhibition.[13] A study on female zebrafish demonstrated that TBOEP exposure led to a marked decrease in 17β-estradiol concentrations and disruptions in gene expression along the hypothalamic-pituitary-gonadal-liver (HPGL) axis.[12]

Oxidative Stress and Apoptosis

In vitro studies using HepG2 cells have demonstrated that TBOEP can induce oxidative stress, as evidenced by the generation of reactive oxygen species (ROS).[10][15] This oxidative stress can lead to DNA damage, cell cycle arrest, and apoptosis.[9][10] TBOEP has been shown to induce both mitochondrial and p53-mediated apoptosis through different mitogen-activated protein kinase (MAPK) signal pathways.[9]

Experimental Protocols

In Vivo Reproductive Toxicity Study in Zebrafish

-

Test Organism: Adult zebrafish (Danio rerio).

-

Exposure: Fish are exposed to various concentrations of TBOEP (e.g., 0, 2.1, 11, and 118 μg/L) in water for a period of 21 days.[11]

-

Endpoints:

-

Reproduction: Average egg production is monitored daily.[11]

-

Endocrine Effects: Plasma concentrations of 17β-estradiol and testosterone are measured using enzyme-linked immunosorbent assays (ELISA). Gene transcription related to the HPG axis (e.g., cyp19a) is analyzed by quantitative real-time PCR (qRT-PCR).[11]

-

F1 Generation: Eggs from exposed parents are collected, and endpoints such as hatching rate and time to hatch are recorded.[11]

-

In Vitro Hepatotoxicity and Genotoxicity Assay in HepG2 Cells

-

Cell Line: Human hepatoma cells (HepG2).[10]

-

Exposure: Cells are treated with different concentrations of TBOEP (e.g., 50, 100, 200, and 400 μM) for 24, 48, or 72 hours.[9][10]

-

Endpoints:

-

Cytotoxicity: Cell viability is assessed using assays such as the CCK-8 assay.[9]

-

Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes.[10]

-

DNA Damage: The comet assay is used to evaluate DNA strand breaks.[10]

-

Cell Cycle Analysis: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.[9][10]

-

Apoptosis: Apoptosis is assessed by measuring mitochondrial membrane potential and the expression of apoptotic proteins (e.g., p53, caspase 3, and caspase 9) via Western blotting and immunofluorescence.[9][10]

-

Visualizations

Signaling Pathways

Caption: TBOEP-induced disruption of the HPGL axis leading to reproductive impairment.

Caption: Proposed signaling pathway for TBOEP-induced apoptosis in HepG2 cells.

Experimental Workflow

Caption: Experimental workflow for a zebrafish reproductive toxicity study of TBOEP.

Conclusion

The available toxicological data on Tris(2-butyloxyethyl)phosphate indicate a low potential for acute toxicity. However, there are notable concerns regarding its effects on the liver following subchronic exposure, as well as its potential for reproductive and developmental toxicity. Mechanistic studies suggest that TBOEP can act as an endocrine disruptor and induce oxidative stress, leading to cellular damage. A significant data gap exists in the assessment of its carcinogenic potential, warranting further long-term studies. This guide provides a foundation for researchers and professionals to understand the toxicological profile of TBOEP and highlights areas where further investigation is critically needed to fully characterize its risk to human health.

References

- 1. Tris(2-butoxyethyl) phosphate | C18H39O7P | CID 6540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ecetoc.org [ecetoc.org]

- 3. Toxicogenomics of the flame retardant tris (2-butoxyethyl) phosphate in HepG2 cells using RNA-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. images.techstreet.com [images.techstreet.com]

- 7. researchgate.net [researchgate.net]

- 8. Table 3-4, Levels of Significant Exposure to Tris(2-butoxyethyl) Phosphate (TBEP) - Oral - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tris(2-butoxyethyl) phosphate (TBEP): A flame retardant in solid waste display hepatotoxic and carcinogenic risks for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of tris(2-butoxyethyl) phosphate exposure on endocrine systems and reproduction of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maternal exposure to tris (2-butoxyethyl) phosphate induces F0 female reproductive toxicity and offspring developmental toxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute exposure to tris (2-butoxyethyl) phosphate (TBOEP) affects growth and development of embryo-larval zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exposure to tris(2-butoxyethyl) phosphate induces abnormal sperm morphology and testicular histopathology in male rats [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicity Assessment of Organophosphate Flame Retardants Using New Approach Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Methods for detecting TBEP in environmental matrices.

An In-depth Technical Guide to the Detection of Tris(2-butoxyethyl) Phosphate (TBEP) in Environmental Matrices

Introduction

Tris(2-butoxyethyl) phosphate (TBEP) is an organophosphate flame retardant and plasticizer used in a variety of consumer and industrial products, including floor polishes, paints, adhesives, and plastics[1]. Due to its widespread use and physical-chemical properties, TBEP is frequently detected in various environmental compartments. Its potential for persistence, bioaccumulation, and toxicity necessitates robust and sensitive analytical methods for its detection and quantification in environmental matrices to understand its fate, transport, and potential risks. This guide provides a comprehensive overview of the methodologies employed for the analysis of TBEP in water, soil, sediment, and biological samples.

Sample Preparation and Extraction

The initial and most critical step in the analysis of TBEP is its effective extraction from the sample matrix. The choice of extraction technique is highly dependent on the nature of the environmental matrix.

1. Water Samples: Solid-phase extraction (SPE) is the most common technique for extracting TBEP from water samples. This method involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest.

-

Sorbent Materials: C18 bonded silica and Oasis HLB cartridges are frequently used for the extraction of TBEP and other organophosphate esters from aqueous samples[2].

-

General Procedure:

-

The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by deionized water.

-

The water sample is passed through the conditioned cartridge.

-

The cartridge is washed to remove interferences.

-

TBEP is eluted from the cartridge using a small volume of an organic solvent (e.g., acetone, acetonitrile, or ethyl acetate).

-

The eluate is then concentrated, typically under a gentle stream of nitrogen, before instrumental analysis.

-

2. Soil and Sediment Samples: For solid matrices like soil and sediment, several extraction techniques can be employed, often involving an organic solvent to dissolve the TBEP.

-

Ultrasonic Extraction: This method uses high-frequency sound waves to facilitate the extraction of TBEP from the sample into a solvent.

-

Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

-

Soxhlet Extraction: A classic and exhaustive extraction technique where the sample is continuously washed with a distilled solvent.

-

Common Solvents: A mixture of polar and non-polar solvents, such as hexane and acetone or dichloromethane and acetone, is often used to efficiently extract TBEP.

3. Biological Tissues: Analysis of TBEP in biological matrices is complicated by the presence of lipids, which can interfere with the analysis.

-

Homogenization: The tissue sample is first homogenized to ensure a uniform consistency.

-

Solvent Extraction: The homogenized sample is then extracted with an organic solvent.

-

Lipid Removal (Cleanup): A crucial step after extraction is the removal of lipids. This can be achieved through techniques like gel permeation chromatography (GPC) or by using sorbents like Florisil or silica gel[3][4].

Extract Cleanup

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the instrumental analysis.

-

Solid-Phase Extraction (SPE) Cleanup: The crude extract is passed through an SPE cartridge (e.g., silica gel, Florisil, or alumina) to remove polar interferences[3][5][6]. The selection of the sorbent and elution solvents is critical for separating TBEP from matrix interferences.

-

Gel Permeation Chromatography (GPC): GPC is particularly useful for cleaning up extracts from complex matrices like biota and sediments. It separates molecules based on their size, effectively removing large molecules like lipids.

Instrumental Analysis

The final step in the detection of TBEP is instrumental analysis for identification and quantification.

-

Gas Chromatography (GC): GC is widely used for the analysis of semi-volatile compounds like TBEP.

-

Detectors:

-

Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen- and phosphorus-containing compounds, making it well-suited for TBEP analysis[2].

-

Flame Photometric Detector (FPD): Also selective for phosphorus compounds.

-

Mass Spectrometry (MS): GC-MS provides high selectivity and structural information, allowing for confident identification and quantification of TBEP[2]. It is a common technique for analyzing TBEP in bodily fluids[2].

-

-

-

Liquid Chromatography (LC): LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is an increasingly popular technique for the analysis of TBEP and other organophosphate flame retardants[1]. LC-MS/MS offers high sensitivity and specificity and is particularly useful for analyzing less volatile or thermally labile compounds. TBEP has been detected and quantified in herring gull eggs using liquid chromatography-electrospray ionization(+)-tandem mass spectrometry[1].

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of TBEP in various matrices based on published methods.

Table 1: Analytical Methods for TBEP in Biological Materials

| Analyte | Sample Matrix | Preparation Method | Analytical Method | Detection Limit | Recovery (%) | Reference |

| TBEP | Bodily Fluids | In vitro analytical methods | GC-MS | Not specified | Not specified | [2] |

| TBEP | Herring Gull Eggs | Not specified | LC-ESI(+)-MS/MS | Not specified | Not specified | [1] |

| TBEP | Human Plasma | SPME | GC-ICP-MS | Not specified | Not specified | [2] |

Table 2: Analytical Methods for TBEP in Environmental Samples

| Analyte | Sample Matrix | Preparation Method | Analytical Method | Detection Limit | Recovery (%) | Reference |

| TBEP | Environmental Samples | Not specified | GC with NPD | 36 ng/mL | 40-80 | [2] |

| TBEP | Ground Water | Not specified | Not specified | Not specified | Not specified | [7] |

| TBEP | Polyurethane Foam | Not specified | GC-FPD | 0.3-0.9 µg/g | 80-90 | [2] |

Detailed Experimental Protocols

Below is a representative experimental protocol for the analysis of TBEP in water samples using SPE and GC-NPD.

1. Materials and Reagents:

-

TBEP analytical standard

-

Methanol, acetone, ethyl acetate (pesticide grade)

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 500 mg)

-

Glass fiber filters (0.7 µm)

-

Nitrogen gas (high purity)

2. Sample Collection and Preservation:

-

Collect water samples in pre-cleaned amber glass bottles.

-

Store samples at 4°C and extract within 7 days.

3. Solid-Phase Extraction (SPE) Procedure:

-

Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.

-

Set up the SPE manifold.

-

Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

-

Load the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.

-

After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove interfering ions.

-

Dry the cartridge under vacuum for 30 minutes.

-

Elute the retained TBEP from the cartridge with 10 mL of ethyl acetate into a collection vial.

4. Concentration:

-

Concentrate the eluate to a final volume of 1 mL using a gentle stream of high-purity nitrogen in a water bath at 35°C.

-

Add an internal standard if required for quantification.

5. Instrumental Analysis (GC-NPD):

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 250°C.

-

Oven Program: Initial temperature of 60°C for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

-

Detector: NPD, 300°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Volume: 1 µL.

6. Quality Control:

-

Analyze a method blank with each batch of samples to check for contamination.

-

Analyze a matrix spike and matrix spike duplicate to assess method accuracy and precision.

-

Use a calibration curve with at least five concentration levels for quantification.

Visualizations

The following diagrams illustrate the general workflow for TBEP analysis.

Caption: General workflow for the analysis of TBEP in environmental samples.

Caption: Detailed workflow for TBEP analysis in water samples using SPE.

References

- 1. TBEP (TRIBUTOXYETHYL PHOSPHATE) - Ataman Kimya [atamanchemicals.com]

- 2. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of clean-up agents for total petroleum hydrocarbon analysis in biota and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of solvent extract cleanup procedures in the analysis of organic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tphrisk-1.itrcweb.org [tphrisk-1.itrcweb.org]

- 7. researchgate.net [researchgate.net]

Human Exposure to Tris(2-butoxyethyl) Phosphate: A Technical Guide for Researchers

An In-depth Examination of Exposure Levels, Toxicological Pathways, and Experimental Methodologies

This technical guide provides a comprehensive overview of the current state of research on human exposure to Tris(2-butoxyethyl) phosphate (TBOEP), a widely used organophosphate flame retardant and plasticizer. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on TBOEP's presence in human populations, delves into the molecular pathways it perturbs, and outlines the experimental protocols employed in its study.

Quantitative Data on Human Exposure to TBOEP

Human exposure to TBOEP is widespread, with detectable levels of the parent compound and its metabolites found in various biological matrices and environmental samples across the globe. The following table summarizes quantitative data from several key studies, offering a comparative look at exposure levels in different populations and sample types.

| Population | Sample Type | Analyte | Median Concentration | Geographic Location | Reference |

| Children | Urine | BBOEP | 0.16 µg/L | Germany | [1][2] |

| Children | Urine | BBOEHEP | 0.18 µg/L | Germany | [1][2] |

| Adults | Urine | TBOEP | 0.12 ng/mL | Shenzhen, China | [3] |

| Adults | Plasma | TBOEP | Not Detected (DF < 6.67%) | Shenzhen, China | [3] |

| Adults | Blood | TBOEP | 0.54 ng/mL | Shenzhen, China | [4] |

| Children | House Dust | TBOEP | 45,730 ng/g | Canada | [5][6] |

| Mothers & Children | Hair | TBOEP | 318 ng/g (Children) | Not Specified | [7] |

| General Population | Breast Milk | TBOEP | >1 ng/g | Sweden & Spain | [7] |

BBOEP: bis(2-butoxyethyl) phosphate; BBOEHEP: bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate; DF: Detection Frequency

Experimental Protocols

The study of human exposure to TBOEP involves a multi-step process, from sample collection to sophisticated analytical techniques. Below are detailed methodologies for key experiments typically cited in the literature.

Human Biomonitoring for TBOEP Metabolites in Urine

A common approach to assessing TBOEP exposure is through the analysis of its metabolites in urine. A typical experimental workflow is as follows:

References

- 1. Toxicokinetic of tris(2-butoxyethyl) phosphate (TBOEP) in humans following single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Exposure to Chlorinated Organophosphate Ester Flame Retardants and Plasticizers in an Industrial Area of Shenzhen, China - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Carcinogenic Potential of Tris(2-butoxyethyl) Phosphate (TBEP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-butoxyethyl) phosphate (TBEP), a high-production volume organophosphate flame retardant and plasticizer, is a ubiquitous environmental contaminant. Concerns regarding its potential carcinogenic effects have prompted significant research. This technical guide provides an in-depth review of the current scientific evidence on the carcinogenic potential of TBEP, focusing on in vitro and mechanistic studies. While long-term in vivo carcinogenicity bioassays in rodents have not been conducted by major regulatory bodies such as the U.S. National Toxicology Program (NTP), a growing body of evidence from in vitro studies points towards a potential carcinogenic hazard. This guide summarizes key quantitative data, details the experimental protocols used in pivotal studies, and visualizes the proposed molecular signaling pathways involved in TBEP-induced toxicity.

In Vivo Carcinogenicity Data

A comprehensive review of publicly available literature and regulatory databases indicates that no long-term, two-year rodent carcinogenicity bioassays for Tris(2-butoxyethyl) phosphate (TBEP) have been published by the National Toxicology Program (NTP) or other major international regulatory agencies. The absence of such studies represents a significant data gap in the comprehensive assessment of TBEP's carcinogenic potential in mammals. Regulatory bodies like the Minnesota Department of Health have consequently categorized TBEP as "Not Classified" for carcinogenicity, and a cancer health risk limit has been deemed "Not Applicable" due to the lack of sufficient in vivo evidence. A Safety Data Sheet for TBEP notes that there is "Limited evidence of a carcinogenic effect".[1]

In Vitro Evidence of Carcinogenicity

In contrast to the lack of in vivo data, several in vitro studies have investigated the carcinogenic potential of TBEP, primarily using the human hepatoma cell line, HepG2. These studies provide evidence for several key events associated with carcinogenesis, including cytotoxicity, genotoxicity, cell cycle disruption, and induction of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of TBEP.

Table 1: Cytotoxicity of TBEP in HepG2 Cells

| Endpoint | Concentration (µM) | Exposure Duration | Effect | Reference |

| Cytotoxicity | 100 - 400 | 72 hours | Significant decrease in cell viability | [2][3] |

| LC50 | 151 | 48 hours | 50% lethal concentration | [4] |

Table 2: Genotoxicity and Apoptotic Effects of TBEP in HepG2 Cells

| Endpoint | Concentration (µM) | Exposure Duration | Effect | Reference |

| DNA Damage (Comet Assay) | 100, 200, 400 | 72 hours | Significant increase in DNA damage | [2][3] |

| Apoptosis (Annexin V/PI) | 50, 100, 200 | 48 hours | Concentration-dependent increase in apoptosis | [4] |

| SubG1 Cell Population | 100, 200, 400 | 72 hours | Accumulation of cells in the SubG1 phase | [2][3] |

| Mitochondrial Membrane Potential (ΔΨm) | 200 | 48 hours | Significant decrease to 41.2% of control | [4] |

Table 3: TBEP-Induced Changes in Gene Expression in Cancer-Related Pathways in HepG2 Cells

| Gene Regulation | Number of Genes | Exposure Conditions | Pathway Affected | Reference |

| Upregulated | 10 | 100 µM, 72 hours | Human Cancer Pathway | [2][3] |

| Downregulated | 3 | 100 µM, 72 hours | Human Cancer Pathway | [2][3] |

Mechanistic Insights and Signaling Pathways

The available evidence suggests that TBEP may exert its potential carcinogenic effects through a combination of mechanisms, primarily centered around the induction of oxidative stress, DNA damage, and the subsequent activation of the p53-mediated apoptotic pathway.

Proposed Signaling Pathway for TBEP-Induced Apoptosis

TBEP exposure leads to an increase in intracellular Reactive Oxygen Species (ROS), which can cause oxidative damage to DNA. This DNA damage, along with other cellular stresses induced by TBEP, activates the tumor suppressor protein p53. Activated p53 can then transcriptionally activate pro-apoptotic proteins of the Bcl-2 family, such as Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the carcinogenic potential of TBEP.

Cell Culture and Exposure

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

TBEP Treatment: TBEP is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in the culture medium to achieve the desired final concentrations for experiments. A vehicle control (medium with the solvent at the highest concentration used) is included in all experiments.

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow MTT salt into purple formazan crystals.

-

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

Expose the cells to various concentrations of TBEP for the desired duration (e.g., 24, 48, 72 hours).

-

After the exposure period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

Genotoxicity Assessment (Alkaline Comet Assay)

-

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, damaged DNA (containing strand breaks and alkali-labile sites) migrates out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

-

Procedure:

-

Harvest TBEP-treated and control cells.

-

Embed the cells in a low-melting-point agarose gel on a microscope slide.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Perform electrophoresis at a low voltage.

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring parameters like tail length, tail intensity, and tail moment).

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to identify apoptotic cells with fractional DNA content (sub-G1 peak).

-

Procedure:

-

Harvest TBEP-treated and control cells.

-

Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Wash the cells to remove the ethanol.

-

Treat the cells with RNase A to prevent staining of RNA.

-

Stain the cells with a PI solution.

-

Analyze the stained cells using a flow cytometer. The fluorescence intensity of individual cells is measured, and a histogram of DNA content is generated.

-

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

-

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent tag (like FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

-

Procedure:

-

Harvest TBEP-treated and control cells.

-

Wash the cells with a binding buffer.

-

Resuspend the cells in the binding buffer containing Annexin V-FITC and PI.

-

Incubate the cells in the dark.

-

Analyze the cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Load the cells with DCFH-DA by incubating them in a medium containing the probe.

-

Wash the cells to remove excess probe.

-

Expose the cells to TBEP.

-

Measure the increase in fluorescence intensity over time using a fluorescence microplate reader or flow cytometer.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

-

Principle: The JC-1 dye is a lipophilic, cationic probe that can be used to measure the mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

-

Procedure:

-

Load TBEP-treated and control cells with JC-1 dye.

-

Incubate the cells to allow the dye to accumulate in the mitochondria.

-

Wash the cells to remove excess dye.

-

Measure the red and green fluorescence intensities using a fluorescence microscope, flow cytometer, or fluorescence microplate reader.

-

Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.

-

Gene Expression Analysis (RT² Profiler PCR Array)

-

Principle: The RT² Profiler PCR Array is a real-time PCR-based method for analyzing the expression of a focused panel of genes related to a specific pathway, such as cancer.

-

Procedure:

-

Isolate total RNA from TBEP-treated and control HepG2 cells.

-

Synthesize cDNA from the RNA using reverse transcription.

-

Mix the cDNA with a real-time PCR master mix.

-

Aliquot the mixture into the wells of the PCR array plate, where each well contains primers for a specific cancer-related gene.

-

Perform real-time PCR.

-

Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression between the TBEP-treated and control groups.

-

Conclusion

References

- 1. Decreased proliferation of HepG2 liver cancer cells in vitro and exhibited proteomic changes in vivo in subjects with metabolic syndrome and metabolic dysfunction-associated steatotic liver disease who performed four-week dawn-to-dusk dry fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. researchgate.net [researchgate.net]

Health Effects of Organophosphate Flame Retardants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate flame retardants (OFRs) are a class of chemicals increasingly used in a wide array of consumer and industrial products following the phase-out of polybrominated diphenyl ethers (PBDEs). While effective as flame retardants, a growing body of scientific evidence indicates that OFRs are not benign alternatives and are associated with a range of adverse health effects in humans and animal models. This technical guide provides a comprehensive overview of the current understanding of the health impacts of OFRs, with a focus on neurotoxicity, endocrine disruption, reproductive and developmental toxicity, and carcinogenicity. This document summarizes quantitative toxicological data, details key experimental methodologies, and visualizes implicated signaling pathways to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Organophosphate flame retardants are organophosphorus compounds widely incorporated into plastics, foams, textiles, and electronics to meet flammability standards. Unlike reactive flame retardants, OFRs are additive, meaning they are not chemically bound to the polymer matrix and can leach into the environment over time, leading to widespread human exposure through inhalation, ingestion of contaminated dust and food, and dermal contact. This guide focuses on the toxicological profiles of several commonly used OFRs, including triphenyl phosphate (TPhP), tris(1-chloro-2-propyl) phosphate (TCPP), tris(1,3-dichloro-2-propyl) phosphate (TDCIPP), and tris(2-chloroethyl) phosphate (TCEP).

Neurotoxicity

OFRs have been identified as developmental neurotoxicants, with exposure during critical windows of brain development being of particular concern.

Mechanisms of Neurotoxicity

Experimental studies have elucidated several mechanisms through which OFRs exert their neurotoxic effects, including:

-

Oxidative Stress and Mitochondrial Dysfunction: OFRs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to neuronal cells.

-

Disruption of Neurotransmitter Systems: Some OFRs have been shown to interfere with neurotransmitter signaling pathways, including the GABAergic and dopaminergic systems.

-

Impaired Neurodevelopmental Processes: OFRs can disrupt critical neurodevelopmental processes such as neurogenesis, synaptogenesis, and neurite outgrowth.

Quantitative Neurotoxicity Data

| Organophosphate Flame Retardant | Test System | Endpoint | Concentration/Dose | Effect | Reference |

| TPhP | Neonatal Mice (in vivo) | Neurobehavior | 0.5, 5, or 50 mg/kg/day | Anxiety/depression-like neurobehavioral changes | |

| TDCIPP | PC12 Cells (in vitro) | Cell Viability | >10 µM | Cytotoxic | |

| TDCIPP | Embryonic Rat Neural Stem Cells (in vitro) | Neurodifferentiation | Not specified | Increased glia/neuron ratio | |

| TCEP | Zebrafish Embryos (in vivo) | Neurodevelopment | 0.2, 2, 20, 200 µg/L | Altered transcription of genes related to nervous system development |

Endocrine Disruption

Several OFRs have been characterized as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems.

Mechanisms of Endocrine Disruption

OFRs can disrupt endocrine function through various mechanisms, including:

-

Nuclear Receptor Interaction: OFRs can act as agonists or antagonists of nuclear receptors, such as the estrogen receptor (ER), androgen receptor (AR), and pregnane X receptor (PXR).

-

Alteration of Steroidogenesis: Some OFRs have been shown to affect the expression of genes involved in the biosynthesis of steroid hormones like progesterone.

-

Thyroid Hormone Disruption: Exposure to certain OFRs has been associated with altered thyroid hormone levels.

Quantitative Endocrine Disruption Data

| Organophosphate Flame Retardant | Test System | Endpoint | Concentration/Dose | Effect | Reference |

| TPhP | Human Cell-based Transactivation Assays (in vitro) | ERα and ERβ agonistic activity | Not specified | Agonist | |

| TCPP | Human Cell-based Transactivation Assays (in vitro) | PXR agonistic activity | Not specified | Agonist | |

| TDCIPP | Human Cell-based Transactivation Assays (in vitro) | AR antagonistic activity | Not specified | Antagonist | |

| TCEP | Adult ICR Mice (in vivo) | FXR interaction | 20 and 60 mg/kg | Direct interaction with FXR | |

| Multiple OFRs | MA-10 Mouse Leydig Cells (in vitro) | Progesterone Production | 10 µM | Increased basal progesterone production (except TPhP) |

Reproductive and Developmental Toxicity

Exposure to OFRs has been linked to adverse effects on reproductive health and fetal development.

Mechanisms of Reproductive and Developmental Toxicity

The mechanisms underlying the reproductive and developmental toxicity of OFRs are multifaceted and can include:

-

Hormonal Disruption: Interference with sex hormone signaling can lead to impaired reproductive function.

-

Direct Cellular Toxicity: OFRs can be directly toxic to reproductive cells and developing embryos.

-

Maternal Transfer: OFRs can be transferred from mother to offspring during gestation and lactation.

Quantitative Reproductive and Developmental Toxicity Data

| Organophosphate Flame Retardant | Test System | Endpoint | Concentration/Dose | Effect | Reference |

| TPhP | Sprague Dawley Rats (in vivo) | Reproductive Performance | ≥10,000 ppm in feed | Perturbed reproductive performance | |

| TCPP | Sprague Dawley Rats (in vivo) | Developmental Toxicity | 162.5, 325, or 650 mg/kg/day (gavage) | No evidence of developmental toxicity in the absence of overt maternal toxicity | |

| TCPP | Sprague Dawley Rats (in vivo) | Maternal Toxicity (Dose Range-finding) | 1,000 mg/kg/day (gavage) | Overt maternal toxicity (mortality) | |

| TDCIPP | Zebrafish Embryos (in vivo) | Overt Toxicity | ≥10 µM | Overtly toxic | |

| TCEP | Zebrafish Embryos (in vivo) | Developmental Toxicity | 20, 200 µg/L | Decreased body length and delayed hatching |

Carcinogenicity

Some OFRs have been identified as potential carcinogens based on animal studies.

Mechanisms of Carcinogenicity

The carcinogenic mechanisms of OFRs are not fully understood but may involve:

-

Genotoxicity: Some OFRs and their metabolites have been shown to induce DNA damage.

-

Chronic Inflammation: OFR-induced inflammation may contribute to carcinogenesis.

-

Tumor Promotion: Certain OFRs have demonstrated tumor-promoting activity in animal models.

Quantitative Carcinogenicity Data

| Organophosphate Flame Retardant | Test System | Endpoint | Concentration/Dose | Effect | Reference |

| TDCIPP | Human Liver Cells (HepG2) (in vitro) | Cytotoxicity (IC50) | 163.2 µM | Decline in cell survival | |

| TDCIPP | Rats (in vivo) | Carcinogenicity | Not specified | Sufficient evidence of carcinogenicity following chronic oral exposure | |

| TDCIPP | - | Acceptable Daily Intake (ADI) for non-cancer risk | 5 µ g/kg-day | - | |

| TCEP | Syrian Hamster Embryo Cells (in vitro) | Cell Transformation | Not specified | Positive for cell transformation |

Implicated Signaling Pathways

OFRs have been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and immunity.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Some OFRs, such as TnBP and TBOEP, have been shown to activate the NF-κB pathway, leading to lung inflammation.

Methodological & Application

Application of TBEP-d27 in LC-MS/MS Analytical Methods: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-butoxyethyl) phosphate-d27 (TBEP-d27) is a deuterated analog of Tris(2-butoxyethyl) phosphate (TBEP), a widely used organophosphate ester (OPE). OPEs are utilized as flame retardants and plasticizers in a variety of consumer and industrial products.[1][2] Due to their widespread use, OPEs are now recognized as environmental contaminants, leading to human exposure.[1][3] Accurate and sensitive analytical methods are crucial for monitoring the levels of TBEP and other OPEs in various matrices, including environmental samples and biological fluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantification of these compounds due to its high selectivity and sensitivity.[4][5] The use of a stable isotope-labeled internal standard, such as TBEP-d27, is essential for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.[6] This document provides detailed application notes and protocols for the use of TBEP-d27 as an internal standard in LC-MS/MS analytical methods.

Application Notes

TBEP-d27 serves as an ideal internal standard for the quantification of TBEP and other structurally related OPEs in complex matrices. Its chemical and physical properties are nearly identical to the non-labeled TBEP, ensuring similar behavior during sample extraction, cleanup, and chromatographic separation. However, its increased mass due to deuterium labeling allows for its distinct detection by the mass spectrometer, enabling reliable normalization of the target analyte's signal.

Key Applications:

-

Environmental Monitoring: Quantification of TBEP and other OPEs in environmental matrices such as air, water, and soil.[3]

-

Exposure Assessment: Measurement of OPE metabolites in biological samples (e.g., urine) to assess human exposure.[1][7][8]

-

Food Safety: Analysis of OPE residues in food products.

-

Material Science: Determination of OPE migration from consumer products.

Advantages of using TBEP-d27 as an Internal Standard:

-

Improved Accuracy and Precision: Compensates for analyte loss during sample preparation and for variations in injection volume and instrument response.

-

Matrix Effect Correction: Mitigates the ion suppression or enhancement effects often encountered in complex sample matrices.[9]

-

Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample sets and analytical runs.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for an LC-MS/MS method utilizing TBEP-d27 for the analysis of OPEs in air samples.[3]